Diphenyl trithiocarbonate
Description
Evolution of Controlled Radical Polymerization Techniques
The journey towards controlled polymerization began with the pioneering work of Michael Szwarc on "living" polymerization, which minimizes premature termination and allows for the synthesis of polymers with well-defined molecular weights and structures. sigmaaldrich.com This concept was later adapted to radical polymerization in the 1990s, giving rise to what is now known as controlled radical polymerization (CRP) or, more formally, Reversible Deactivation Radical Polymerization (RDRP). sigmaaldrich.comtaylorandfrancis.com These techniques have become indispensable tools in modern polymer science, enabling the creation of previously inaccessible macromolecules under relatively mild conditions. researchgate.netrsc.org
Overview of Living/Controlled Radical Polymerization (CRP/RDRP) Principles
The core principle of CRP/RDRP lies in establishing a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species. cmu.eduacs.org This rapid and reversible deactivation of growing polymer chains ensures that all chains have a comparable opportunity to grow, leading to polymers with narrow molecular weight distributions (low polydispersity) and predictable molecular weights. cmu.eduacs.org Key features of a controlled polymerization process include a linear evolution of molecular weight with monomer conversion and the ability to extend the polymer chain by adding more monomer, a hallmark of "living" chains. sigmaaldrich.comcmu.edu
Comparative Analysis of RAFT Polymerization within RDRP Paradigms
Among the most prominent RDRP methods are Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.orgresearchgate.net While all three methods offer control over the polymerization process, they operate through distinct mechanisms. researchgate.net
| Feature | RAFT Polymerization | ATRP | NMP |
| Mechanism | Degenerative chain transfer | Reversible termination | Reversible termination |
| Control Agent | Thiocarbonylthio compound | Transition metal complex | Nitroxide stable radical |
| Initiation | Requires a conventional radical initiator | Initiated from an alkyl halide | Can be initiated by an alkoxyamine |
| Monomer Scope | Very broad | Broad | More limited |
| Metal Catalyst | Typically metal-free | Required | Not required |
RAFT, discovered at CSIRO in 1998, stands out for its versatility and compatibility with a vast range of monomers and reaction conditions, including aqueous systems. wikipedia.orgsigmaaldrich.com Unlike ATRP and NMP, which are based on reversible termination, RAFT operates via a degenerative chain transfer process, requiring a continuous source of radicals to maintain polymerization. d-nb.infoopenrepository.com This distinction gives RAFT an advantage in synthesizing low molecular weight polymers with high control. acs.org
Significance of Thiocarbonylthio Compounds as Chain Transfer Agents in RAFT Polymerization
The success of RAFT polymerization hinges on the use of a specific class of molecules known as thiocarbonylthio compounds, which act as chain transfer agents (CTAs). wikipedia.orgsigmaaldrich.com These compounds are responsible for mediating the reversible transfer process that controls polymer chain growth. sigmaaldrich.com
Classification and General Characteristics of Thiocarbonylthio CTAs
Thiocarbonylthio CTAs are characterized by a Z-(C=S)-S-R general structure, where the 'Z' and 'R' groups are chosen to modulate the reactivity of the CTA and the stability of the intermediate radicals, respectively. sigmaaldrich.comsigmaaldrich.com The choice of these substituents is crucial for achieving successful polymerization for a given monomer. sigmaaldrich.com The main classes of thiocarbonylthio CTAs include:
Dithioesters: Highly effective for controlling the polymerization of a wide range of monomers. sigmaaldrich.com
Trithiocarbonates: Known for their high transfer constants and greater hydrolytic stability compared to dithiobenzoates. sigmaaldrich.com They are particularly suitable for controlling the polymerization of "more activated monomers" (MAMs) like methacrylates and styrenes. sigmaaldrich.comnih.gov
Xanthates: Often used for "less activated monomers" (LAMs) such as vinyl esters. sigmaaldrich.com
Dithiocarbamates: Also suitable for LAMs and can be used to polymerize monomers with vastly different reactivities. sigmaaldrich.comresearchgate.net
The reactivity of the C=S double bond in the CTA, which is influenced by the 'Z' group, generally decreases in the order: dithioesters > trithiocarbonates > xanthates > dithiocarbamates. acs.org
Historical Context of Trithiocarbonates in Polymer Science
The history of thiocarbonyl compounds in polymer science is rich, but their role has been most significantly defined by the advent of RAFT polymerization. rsc.org Trithiocarbonates, in particular, have become workhorse CTAs in RAFT due to their versatility and efficiency. publications.csiro.au The development of various trithiocarbonate-based CTAs has expanded the scope of RAFT, allowing for the synthesis of complex polymer architectures like block copolymers, star polymers, and cyclic polymers. sigmaaldrich.comrsc.orgmdpi.com For instance, the synthesis of di(diphenylmethyl) trithiocarbonate (B1256668) has been reported as a novel RAFT agent for the controlled polymerization of methacrylic monomers. mdpi.com The continuous evolution of trithiocarbonate chemistry within RAFT polymerization underscores its importance in advancing the field of controlled polymer synthesis. rsc.orgpublications.csiro.au
Structure
2D Structure
3D Structure
Properties
CAS No. |
2314-54-7 |
|---|---|
Molecular Formula |
C13H10S3 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
bis(phenylsulfanyl)methanethione |
InChI |
InChI=1S/C13H10S3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
InChI Key |
UHXNHMBEGXLRMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=S)SC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)SC(=S)SC2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic and Kinetic Investigations of Diphenyl Trithiocarbonate in Raft Polymerization
Fundamental RAFT Mechanism Mediated by Thiocarbonylthio Compounds
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization (RDRP) that exerts control over polymerization through a chain-transfer agent (CTA), typically a thiocarbonylthio compound like diphenyl trithiocarbonate (B1256668). wikipedia.org This technique is highly versatile, tolerating a wide variety of monomers and reaction conditions. wikipedia.orgrsc.org The core of the RAFT process is a degenerative chain transfer mechanism, which involves a dynamic equilibrium between active, propagating polymer chains and dormant species. openrepository.com This process does not inherently generate new radicals, thus requiring a continuous external source, such as a thermal initiator, to drive the polymerization. openrepository.comacs.org The thiocarbonylthio group of the RAFT agent is central to mediating the exchange between active and dormant states. acs.org
The RAFT mechanism functions through a degenerative chain transfer process, which involves a rapid equilibrium between propagating radicals (P•) and dormant polymer chains capped with the thiocarbonylthio moiety. rsc.orgopenrepository.com This process occurs via a two-step addition-fragmentation sequence. wikipedia.org A propagating macroradical adds to the C=S bond of the RAFT agent (a thiocarbonylthio compound), forming an intermediate radical. acs.org This intermediate is unstable and rapidly fragments, releasing either the original propagating radical or a new radical derived from the RAFT agent's R-group, which then initiates a new polymer chain. rsc.orgacs.org The key feature of this degenerate transfer is that the product of the chain transfer event is itself a chain transfer agent (a macro-CTA) with reactivity similar to the initial CTA. wikipedia.org This rapid and reversible exchange between active and dormant chains ensures that all polymer chains have a nearly equal probability of growing, leading to polymers with low dispersity and controlled molecular weights. rsc.org
The RAFT polymerization process can be described by two principal equilibrium stages: the pre-equilibrium and the main equilibrium. wikipedia.orgrsc.org
Pre-equilibrium: This initial stage begins when a propagating radical (Pn•), formed from monomer and initiator, adds to the initial RAFT agent (Z-C(=S)-S-R). This addition forms an intermediate radical. wikipedia.orgacs.org This intermediate can then fragment in one of two ways: either reverting to the original reactants or fragmenting to form a dormant polymeric RAFT agent (macroCTA, S=C(Z)S-Pn) and a new radical (R•). wikipedia.org This R• radical must be capable of efficiently initiating the polymerization of a new chain. wikipedia.orgopenrepository.com The pre-equilibrium phase concludes when the original, small-molecule RAFT agent is almost entirely converted into the dormant macroCTA. openrepository.comrsc.org A rapid completion of this stage is crucial for achieving low dispersity. openrepository.com
Main Equilibrium: Once the initial RAFT agent is consumed, the system enters the main equilibrium. acs.orgrsc.org In this stage, a propagating polymer radical (Pm•) adds to a dormant macroCTA (S=C(Z)S-Pn) to form a new intermediate radical. rsc.org This intermediate radical then fragments, swapping the thiocarbonylthio group between different polymer chains. This continuous degenerative transfer process ensures that all chains grow at a similar rate throughout the polymerization, which is the basis for the controlled nature of RAFT. rsc.org
Degenerative Chain Transfer Processes
Kinetic Modeling and Rate Analysis in Diphenyl Trithiocarbonate-Mediated RAFT
The kinetics of RAFT polymerization are complex, superimposed on the conventional steps of free-radical polymerization (initiation, propagation, and termination). openrepository.com Kinetic modeling is essential for understanding the process and determining key rate coefficients that govern the polymerization control.
The RAFT equilibrium is governed by the rate coefficients for the addition of a radical to the C=S bond (k_add) and the fragmentation of the intermediate radical (k_frg). publish.csiro.au The ratio of these coefficients defines the equilibrium constant (K = k_add/k_frg), which is a critical parameter for assessing the effectiveness of a RAFT agent. publish.csiro.auuni-goettingen.de Determining these coefficients can be challenging and is often model-dependent. publish.csiro.au Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and computational modeling with software like PREDICI® are employed to estimate these values. uni-goettingen.denih.gov
For instance, studies on various RAFT agents have provided estimates for these coefficients. For a dithiobenzoate-mediated polymerization of butyl acrylate (B77674) at -40 °C, k_frg was found to be 4.7 s⁻¹, with an equilibrium constant (K_eq) of 3x10⁵ L·mol⁻¹. uni-goettingen.de For trithiocarbonates under similar conditions, fragmentation was faster, with k_frg values of 1.4x10² s⁻¹ and 4.5 x 10¹ s⁻¹, and corresponding K_eq values of 2.6x10⁴ L·mol⁻¹ and 8x10⁴ L·mol⁻¹. uni-goettingen.de In another study involving cyanoisopropyl dithiobenzoate (CPDB) and tert-butyldimethylsilyl methacrylate (B99206) (TBDMSMA) at 70 °C, k_add was estimated at approximately 1.8 × 10⁴ L·mol⁻¹·s⁻¹ and k_frg was close to 2.0 × 10⁻² s⁻¹. nih.govnih.gov
| RAFT Agent Type | Monomer | Temperature (°C) | k_add (L·mol⁻¹·s⁻¹) | k_frg (s⁻¹) | K_eq (L·mol⁻¹) | Source |
|---|---|---|---|---|---|---|
| Dithiobenzoate | Butyl Acrylate | -40 | - | 4.7 | 3.0 x 10⁵ | uni-goettingen.de |
| Trithiocarbonate | Butyl Acrylate | -40 | - | 1.4 x 10² | 2.6 x 10⁴ | uni-goettingen.de |
| Trithiocarbonate | Butyl Acrylate | -40 | - | 4.5 x 10¹ | 8.0 x 10⁴ | uni-goettingen.de |
| Cyanoisopropyl Dithiobenzoate (CPDB) | tert-Butyldimethylsilyl Methacrylate (TBDMSMA) | 70 | ~1.8 x 10⁴ | ~2.0 x 10⁻² | ~9.0 x 10⁵ | nih.govnih.gov |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | Styrene (B11656) | 60 | 3.2 x 10⁶ (to initial RAFT agent) | - | - | nih.gov |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | Styrene | 60 | 6.8 x 10⁴ (to macroRAFT agent) | - | - | nih.gov |
Rate retardation, a deviation from the kinetics of conventional free-radical polymerization, is a frequently observed phenomenon in RAFT systems. nsf.gov This effect is particularly pronounced with certain RAFT agents like dithiobenzoates but can also occur with trithiocarbonates. publish.csiro.aunsf.gov The extent of retardation is often dependent on the RAFT agent concentration, with higher concentrations leading to a more significant decrease in the polymerization rate. nsf.govresearchgate.net
Two primary models have been proposed to explain rate retardation:
Intermediate Radical Termination Model: This model posits that the intermediate RAFT radical can undergo termination reactions with other radicals (propagating or another intermediate), leading to the formation of dead polymer chains and a reduction in the concentration of active species. publish.csiro.au
While dithiobenzoates are known for causing significant retardation, trithiocarbonates are often favored for polymerizations of certain monomers because they typically exhibit less retardation. researchgate.net However, studies show that retardation is a widespread phenomenon across various RAFT agent classes and monomers, suggesting it is an intrinsic consequence of the controlled mechanism. rsc.orgnsf.gov For example, the polymerization of acrylates mediated by trithiocarbonate RAFT agents can be retarded due to the lower radical stability of the propagating acrylic radical compared to methacrylic radicals. rsc.org
The concentrations of the initiator and the chain transfer agent (CTA) are critical parameters that significantly influence the outcome of a RAFT polymerization. openrepository.com
[Monomer]/[CTA] Ratio: This ratio is the primary determinant of the theoretical number-average molecular weight (Mn) of the resulting polymer. openrepository.comacs.org A higher ratio leads to a higher molecular weight.
[CTA]/[Initiator] Ratio: This ratio is crucial for achieving good control over the polymerization and minimizing the fraction of dead chains. acs.org A higher [CTA]/[I] ratio increases the number of living chains, leading to polymers with lower dispersity and higher end-group fidelity. wikipedia.orgacs.org Conversely, decreasing this ratio leads to higher polydispersity. google.com The rate of polymerization is directly related to the radical concentration, which is dictated by the initiator concentration and its decomposition rate. acs.org
In a study using di(diphenylmethyl) trithiocarbonate for the polymerization of methyl methacrylate, an atypical behavior was observed. mdpi.com To achieve predictable molecular weights, atypically high molar ratios of initiator to CTA ([AIBN]/[CTA-1]) were required, which is contrary to typical RAFT conditions that recommend low initiator proportions. mdpi.com Despite this, the polymerization maintained a "living" character and produced polymers with low dispersity (Đ < 1.5). mdpi.com This suggests that the specific structure of the diphenylmethyl group influences the initiation and transfer kinetics in a unique way. mdpi.com
| Parameter Varied | Effect on Molecular Weight (Mn) | Effect on Dispersity (Đ) | Effect on Polymerization Rate | Source |
|---|---|---|---|---|
| Increase [CTA] (at constant [I]) | Decreases | Decreases | Decreases (Rate Retardation) | wikipedia.orgacs.orgnsf.gov |
| Increase [I] (at constant [CTA]) | Decreases (more dead chains) | Increases | Increases | acs.orggoogle.com |
| Increase [Monomer]/[CTA] Ratio | Increases | - | - | openrepository.comacs.org |
Analysis of Polymerization Rate Retardation Phenomena
Side Reactions and Their Kinetic Implications in Trithiocarbonate-Mediated Systems
In the idealized Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization process, side reactions are considered negligible. However, in practice, several side reactions can occur, influencing the kinetics of the polymerization and the characteristics of the resulting polymer. In systems mediated by trithiocarbonates, including this compound, two significant types of side reactions are intermediate radical termination and radical-induced oxidation and degradation.
Intermediate Radical Termination
A central feature of the RAFT mechanism is the formation of an intermediate radical through the addition of a propagating radical to the thiocarbonylthio compound. This intermediate radical is ideally expected to rapidly fragment to regenerate a propagating radical and a dormant polymeric thiocarbonylthio species. However, the intermediate radical has a finite lifetime and can participate in termination reactions, a process known as intermediate radical termination (IRT). acs.orgmdpi.com This termination event is a potential cause of rate retardation observed in some RAFT systems, as it consumes active radical species. acs.org
The termination of the intermediate radical can occur through reactions with other radical species present in the polymerization medium, such as initiator-derived radicals, propagating radicals, or another intermediate radical. mdpi.com The products of IRT are typically star-shaped polymers or other branched structures, which can affect the molecular weight distribution of the final polymer. acs.org
The significance of IRT is a subject of ongoing investigation and appears to be highly dependent on the specific monomer and RAFT agent used. For polymerizations mediated by trithiocarbonates involving more-activated monomers (MAMs) like styrenes and acrylates, fragmentation of the intermediate radical is generally fast, leading to a low steady-state concentration of these intermediates. mdpi.com Consequently, the probability of IRT is significantly reduced. Research suggests that intermediate radical termination is largely insignificant in the trithiocarbonate-mediated polymerization of most MAMs. mdpi.com
Experimental evidence for IRT products has been obtained through detailed analysis of polymer samples using techniques like size exclusion chromatography (SEC) and matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry. acs.org These studies have helped to support the IRT model and provide a more complete picture of the fate of the intermediate radical during RAFT polymerization. acs.org
The potential reactions involving the intermediate radical that lead to termination are summarized in the table below. The significance of these reactions is dictated by their respective rate coefficients. For instance, the cross-termination between a propagating radical and an intermediate radical (PnŻPm) has been found to become significant only at very high rate coefficients, often exceeding 10⁸ M⁻¹s⁻¹. mdpi.com
Table 1: Potential Intermediate Radical Termination (IRT) Reactions in RAFT Polymerization
| Reactants | Product Type | Kinetic Significance |
|---|---|---|
| Intermediate Radical + Initiator Radical (I•) | Star-like polymer (Initiator core) | Generally low, depends on initiator concentration and efficiency. |
| Intermediate Radical + Propagating Radical (Pm•) | 3-arm star polymer | Can become significant at high rate coefficients (>10⁸ M⁻¹s⁻¹); considered a key IRT pathway. mdpi.com |
| Intermediate Radical + Intermediate Radical | 4-arm star polymer | Generally considered of little significance due to the low concentration of intermediate radicals, even with high rate coefficients. mdpi.com |
Radical-Induced Oxidation and Degradation Pathways of Trithiocarbonate Agents
Trithiocarbonate RAFT agents can undergo degradation through various pathways, which can be initiated by radicals, heat, or nucleophiles. These degradation processes can lead to a loss of control over the polymerization and the formation of undesired byproducts. researchgate.netresearchgate.net
One of the significant degradation pathways is radical-induced oxidation. This occurs when peroxy radicals, formed from the reaction of initiator or propagating radicals with trace amounts of oxygen, attack the RAFT agent. researchgate.net The rate of this oxidation is dependent on the structure of the Z- and R-groups of the thiocarbonylthio compound. researchgate.net Kinetic studies have demonstrated that the stability of RAFT agents towards radical-induced oxidation generally correlates with their chain transfer abilities. researchgate.net Trithiocarbonates (Z = S-Alkyl/Aryl) have been found to possess greater stability against oxidation compared to dithioesters (Z = Aryl). researchgate.net This enhanced stability is attributed to the strong electron-donating character of the thiyl (S-R) Z-group in trithiocarbonates. researchgate.net
Table 2: Relative Stability of RAFT Agent Classes to Radical-Induced Oxidation
Based on kinetic studies, the rate of oxidation for RAFT agents with an identical R-group decreases in the following order.
| RAFT Agent Class (by Z-group) | Relative Oxidation Rate | Reason for Stability |
|---|---|---|
| Dithioesters (Z = Phenyl, Benzyl) | Highest | Less electron-donating Z-group. |
| Trithiocarbonates (Z = RS-) | Intermediate | Strong electron-donating S-Alkyl/Aryl Z-group. researchgate.net |
| Xanthates (Z = RO-) | Lowest | Very strong electron-donating alkoxy Z-group. |
Besides oxidation, trithiocarbonate-terminated polymers can undergo thermal degradation. The specific pathway is influenced by the polymer substituent and the reaction temperature. researchgate.net For instance, trithiocarbonate-terminated polystyrene can undergo a "clean" Chugaev-type elimination upon thermolysis, resulting in a polymer with a terminal double bond and the removal of the thiocarbonylthio end-group. researchgate.net In other cases, such as with poly(butyl acrylate), thermolysis can proceed through C-S bond homolysis followed by backbiting and β-scission. researchgate.net
Furthermore, the degradation of trithiocarbonate agents can be temperature-dependent and influenced by the monomer structure during the polymerization itself. For example, in the RAFT polymerization of certain N-arylmethacrylamides at elevated temperatures (e.g., 70°C), significant degradation of the trithiocarbonate moiety was observed after the covalent addition of the monomer to the RAFT agent. researchgate.net This degradation was proposed to occur via a nucleophilic attack on the terminal thiocarbonyl by the ultimate methacrylamide (B166291) unit. researchgate.net Hydrolytic degradation of trithiocarbonate RAFT agents, particularly those containing susceptible functional groups like cyano groups, has also been identified as a potential issue, even during storage. acs.org This hydrolysis can impact the polymerization kinetics and the fidelity of the polymer end-group. acs.org
Structure Performance Relationships of Thiocarbonylthio Chain Transfer Agents
Influence of Z- and R-Group Substituents on RAFT Efficiency
The effectiveness of a Reversible Addition-Fragmentation chain Transfer (RAFT) agent, such as a diphenyl trithiocarbonate (B1256668) derivative, is critically dependent on the structural characteristics of its Z- and R-group substituents. sigmaaldrich.com These groups govern the reactivity of the thiocarbonylthio moiety, the stability of the intermediate radical, and the efficiency of the re-initiation step, collectively dictating the success of the polymerization. acs.orgcimav.edu.mx The RAFT process involves a degenerative chain transfer mechanism where the choice of agent is key to controlling the polymerization of specific monomers. acs.orguobasrah.edu.iq
Electronic Effects on Chain Transfer Constants
The electronic nature of the Z- and R-groups significantly influences the rates of addition and fragmentation, which are fundamental to the RAFT equilibrium. The Z-group primarily modulates the reactivity of the C=S double bond towards radical addition and affects the stability of the resulting intermediate radical. acs.orgmdpi.com In trithiocarbonates, the Z-group is an alkylthio or arylthio group (e.g., -S-phenyl or -S-benzyl).
The general order of reactivity for RAFT agents based on the Z-group is: dithiobenzoates (Z = phenyl) > trithiocarbonates (Z = S-alkyl/aryl) ~ dithioalkanoates > dithiocarbonates (xanthates) > dithiocarbamates. acs.org Dithiobenzoates, with a phenyl Z-group, are among the most active RAFT agents due to the phenyl group's ability to stabilize the intermediate radical through resonance. acs.orgrepositorioinstitucional.mx Trithiocarbonates, such as those with diphenyl substituents, are also considered highly active and are generally effective for controlling the polymerization of 'more-activated monomers' (MAMs) like styrenes and acrylates. acs.orgsigmaaldrich.commdpi.com The lone pair of electrons on the sulfur atom of the Z-group in trithiocarbonates contributes to the delocalization and stability of the intermediate radical adduct. figshare.com
Steric Effects and Radical Stability
Steric hindrance and the stability of the leaving radical (R•) are paramount for an efficient RAFT process. cimav.edu.mx The R-group must be a good homolytic leaving group, meaning it fragments rapidly from the intermediate radical and efficiently re-initiates polymerization by adding to a monomer unit. acs.orgcimav.edu.mx
Impact of Symmetrical versus Unsymmetrical Trithiocarbonate Architectures
Trithiocarbonates can be designed with either symmetrical (R-S-C(=S)-S-R) or unsymmetrical (R-S-C(=S)-S-R') structures, and this choice has a significant impact on the polymerization process and the resulting polymer architecture. rsc.orggoogle.com Symmetrical agents, such as S,S'-dibenzyl trithiocarbonate or di(diphenylmethyl) trithiocarbonate, are difunctional and capable of growing polymer chains in two directions from the central trithiocarbonate core. rsc.orggoogle.com This results in a polymer with the trithiocarbonate group located in the middle of the chain. mdpi.com In contrast, unsymmetrical agents grow the polymer chain from only one side. google.com
Performance in Controlled Polymerization of Diverse Monomer Classes
The architecture of the trithiocarbonate agent influences its effectiveness with different types of monomers. Symmetrical trithiocarbonates with appropriate R-groups have demonstrated remarkable versatility. For example, di(diphenylmethyl) trithiocarbonate, a novel symmetrical agent, has been shown to effectively control the polymerization of various methacrylic monomers, which are typically difficult to control with symmetrical agents. mdpi.com It also shows good performance with styrene (B11656) and butyl acrylate (B77674). mdpi.com
Trithiocarbonates are generally the preferred RAFT agents for MAMs due to their high chain transfer constants. acs.orguobasrah.edu.iqsigmaaldrich.com They have also been identified as the optimal agents for controlling the polymerization of N-vinylcarbazole (NVC), which is considered a monomer of intermediate activity. rsc.orgresearchgate.net The successful synthesis of block copolymers like poly(n-butyl acrylate)-block-poly(N-vinylcarbazole) using a trithiocarbonate agent underscores their utility. rsc.org
The performance of di(diphenylmethyl) trithiocarbonate in the polymerization of several monomers is detailed in the table below.
| Monomer | Time (h) | Conversion (%) | Mₙ, GPC (kg/mol) | Đ (Mₙ/Mₙ) |
|---|---|---|---|---|
| Methyl Methacrylate (B99206) (MMA) | 18 | 59 | 29.2 | 1.49 |
| Ethyl Methacrylate (EMA) | 18 | 68 | 27.5 | 1.42 |
| Glycidyl (B131873) Methacrylate (GMA) | 18 | 75 | 26.3 | 1.45 |
| Styrene (St) | 18 | 55 | 11.5 | 1.58 |
| Butyl Acrylate (BuA) | 4 | 90 | 22.5 | 1.41 |
Control over Molecular Weight and Dispersity
A key objective of RAFT polymerization is to synthesize polymers with predictable molecular weights (Mₙ) and low dispersity (Đ). google.com Symmetrical trithiocarbonates containing diphenyl groups have demonstrated the ability to achieve this goal. In the polymerization of methyl methacrylate (MMA), di(diphenylmethyl) trithiocarbonate yielded polymers with low dispersity values (Đ < 1.5). mdpi.com
Interestingly, research has shown that with this specific agent, achieving a molecular weight close to the theoretical prediction requires atypically high molar ratios of initiator to chain transfer agent ([Initiator]/[CTA]). mdpi.com Despite this unusual behavior, the polymerization maintains its "living" characteristics, allowing for the synthesis of well-defined polymers and block copolymers. mdpi.com Cleavage of the central trithiocarbonate group in the resulting polymer confirmed that the chain growth occurred as expected for a symmetrical RAFT agent. mdpi.com The ability to control Mₙ and Đ is crucial for producing materials with tailored properties. acs.org
The table below presents data on the controlled polymerization of MMA, illustrating the relationship between the initiator/CTA ratio, molecular weight, and dispersity.
| [MMA]₀/[CTA-1]₀/[AIBN]₀ | Time (h) | Conversion (%) | Mₙ,th (kg/mol) | Mₙ,GPC (kg/mol) | Đ (Mₙ/Mₙ) |
|---|---|---|---|---|---|
| 400/1/0.2 | 18 | 72 | 28.9 | 59.1 | 1.48 |
| 400/1/1 | 18 | 59 | 23.7 | 29.2 | 1.49 |
| 400/1/2 | 18 | 70 | 28.1 | 28.5 | 1.49 |
| 400/1/3 | 18 | 81 | 32.5 | 32.0 | 1.45 |
pH-Switchable and Stimuli-Responsive Trithiocarbonates
Stimuli-responsive polymers, which adapt to their environment by changing their properties in response to external signals like pH, are a significant area of materials science. rsc.orgmdpi.com RAFT polymerization is a powerful tool for creating these "smart" materials, often through the use of functional RAFT agents. rsc.org
While standard diphenyl trithiocarbonates are not inherently pH-responsive, the trithiocarbonate framework can be modified to impart such behavior. This is typically achieved by incorporating a pH-sensitive functional group into the Z or R-group of the RAFT agent. sigmaaldrich.com For example, a trithiocarbonate could be rendered pH-switchable by including a pyridine-containing R-group, such as a 4-picolyl group. researchgate.netgoogle.com The nitrogen atom on the pyridine (B92270) ring can be protonated or deprotonated by changing the pH of the medium. This "switching" alters the electronic properties of the RAFT agent, thereby modulating its activity and allowing it to control the polymerization of different monomer families, such as more-activated monomers (MAMs) and less-activated monomers (LAMs), with the same agent. sigmaaldrich.comresearchgate.net
Furthermore, functional trithiocarbonates can be used to synthesize polymers that are themselves stimuli-responsive. A biotinylated trithiocarbonate, for instance, was used to directly synthesize temperature-responsive biotinylated poly(N-isopropylacrylamide), demonstrating a one-step method to create advanced functional materials. acs.org The use of a symmetrical trithiocarbonate containing carboxylic acid end-groups has also been employed to synthesize homotelechelic oligomers that are pH-responsive. acs.org These strategies highlight the versatility of the trithiocarbonate structure in the design of sophisticated, responsive polymer systems. rsc.org
Advanced Characterization Techniques for Diphenyl Trithiocarbonate and Derived Polymeric Structures
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in the study of diphenyl trithiocarbonate (B1256668), providing detailed information about its molecular structure and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of diphenyl trithiocarbonate and its polymeric derivatives. Both ¹H and ¹³C NMR provide distinct signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of a related compound, di(diphenylmethyl) trithiocarbonate, characteristic signals for the aromatic protons are observed as a multiplet around 7.3 ppm. mdpi.com The proton attached to the tertiary carbon, which is bonded to two phenyl groups and a sulfur atom, appears as a singlet at 6.5 ppm. mdpi.com For polymers synthesized using a trithiocarbonate, the presence of phenyl proton peaks in the range of 6.9–7.4 ppm and a characteristic peak for the methine protons adjacent to the trithiocarbonate moiety at 4.6 ppm confirm the incorporation of the agent. mdpi.com
The ¹³C NMR spectrum offers complementary information. A key indicator of the trithiocarbonate group is the signal for the C=S carbon, which typically appears in the downfield region of the spectrum. For instance, in di(diphenylmethyl) trithiocarbonate, this signal is found at 218 ppm. mdpi.com Other significant signals include those for the aromatic carbons, which resonate between 125 and 140 ppm, and the signal for the tertiary carbon atom bonded to the phenyl groups and sulfur, which is observed at 58 ppm. mdpi.comnih.gov The chemical shift tensor principal values for the trigonal carbonate and thiocarbonate carbon atoms in various dialkyl carbonates and trithiocarbonates have also been extensively studied using solid-state NMR experiments. nih.gov
Detailed NMR studies, including two-dimensional techniques like ¹H-¹H COSY and ¹H-¹³C HSQC, can further elucidate complex structures and confirm connectivity within the molecule. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic Protons | ~7.3 (multiplet) | mdpi.com |
| ¹H | Methine Proton (adjacent to trithiocarbonate) | ~6.5 (singlet) | mdpi.com |
| ¹³C | C=S (Thiocarbonyl) | ~218-223 | mdpi.com |
| ¹³C | Aromatic Carbons | ~125-140 | mdpi.comnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy of Thiocarbonylthio Moieties
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for confirming the presence of the thiocarbonylthio group (-S-C(S)-S-) in both the this compound molecule and the polymers derived from it. This functional group exhibits characteristic electronic transitions that result in strong absorbance in the UV-Vis region.
The thiocarbonylthio moiety displays two main absorption bands: a high-intensity π–π* transition and a lower-intensity n–π* transition. rsc.org For trithiocarbonates, the strong π–π* transition is typically observed in the wavelength range of 280–360 nm. mdpi.com The presence of this band in the UV-Vis spectrum of a purified polymer synthesized using a trithiocarbonate chain transfer agent (CTA) serves as direct evidence for the incorporation of the thiocarbonylthio end-groups. mdpi.comrsc.org
The exact wavelength and intensity of these absorption bands can be influenced by the substitution pattern on the trithiocarbonate and the polarity of the solvent used for the analysis. rsc.org For accurate quantitative analysis of polymer end-groups, it is often recommended to use the spectral data of low molecular weight analogues that mimic the polymer chain ends. rsc.org The disappearance of the characteristic absorption peak around 310 nm after chemical treatment, such as hydrolysis, can confirm the cleavage of the trithiocarbonate moiety. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and its derivatives. These techniques probe the vibrational modes of molecules, offering a unique "fingerprint" for identification and structural analysis. spectroscopyonline.comgatewayanalytical.comlabmanager.com
FT-IR spectroscopy is particularly sensitive to polar bonds and is widely used to identify characteristic vibrations of functional groups. gatewayanalytical.com In the context of trithiocarbonates, the C=S stretching vibration is a key diagnostic peak, although its position can vary. FT-IR analysis can also confirm the presence of other structural elements, such as the aromatic rings of the phenyl groups. mdpi.comresearchgate.net
Raman spectroscopy, which relies on the scattering of light, is highly sensitive to non-polar, symmetric bonds. gatewayanalytical.com This makes it an excellent complementary technique to FT-IR. For trithiocarbonates, the symmetric stretching of the C-S bonds and the C=S bond can often be clearly observed in the Raman spectrum. spectroscopyonline.com The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational characteristics of the molecule. spectroscopyonline.com For instance, in polyethylene, the C-C stretch splits into two bands at 1061 and 1127 cm⁻¹ and is only visible in the Raman spectrum. spectroscopyonline.com
Chromatographic Methods for Polymer Architecture Characterization
Chromatographic techniques are essential for characterizing the macroscopic properties of polymers synthesized using this compound as a chain transfer agent in processes like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity, Đ) of polymers. paint.org This technique separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. paint.org
For polymers synthesized via RAFT polymerization using this compound, SEC is crucial for assessing the "living" or controlled nature of the polymerization. A successful controlled polymerization is typically characterized by a linear increase in the number-average molecular weight (M_n) with monomer conversion and a narrow molecular weight distribution, indicated by a low polydispersity index (Đ), often below 1.5. mdpi.com
SEC chromatograms of polymers prepared with a trithiocarbonate RAFT agent often show a monomodal distribution, which shifts to higher molecular weights as the polymerization progresses. mdpi.comresearchgate.net The use of dual detectors, such as a refractive index (RI) detector and a UV detector, can confirm the uniform incorporation of the UV-active trithiocarbonate end-group across all polymer chains. mdpi.com The experimental M_n values obtained from SEC can be compared with theoretical values to further evaluate the control over the polymerization process. researchgate.net
Table 2: Typical SEC Data for Polymers Synthesized via RAFT using a Trithiocarbonate Agent
| Polymer System | Number-Average Molecular Weight (M_n, g/mol ) | Polydispersity Index (Đ) | Reference |
|---|---|---|---|
| Poly(methyl methacrylate) | 29,200 | < 1.5 | mdpi.com |
| Poly(tert-butyl acrylate) | 4,100 | 1.20 | semanticscholar.org |
X-ray Diffraction for Solid-State Structural Determination
The crystal structure of a trithiocarbonate derivative can reveal important details, such as the planarity of the CS₃ group. researchgate.net This information is valuable for understanding the reactivity and electronic properties of the molecule. While obtaining suitable single crystals can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. mdpi.comgoogle.com The structural information from X-ray crystallography can also provide insights into the phenomena observed in other analytical techniques, such as NMR spectroscopy. mdpi.com
Sophisticated Polymer Architectures Via Diphenyl Trithiocarbonate Mediated Raft
Synthesis of Well-Defined Homopolymers and Block Copolymers
The utility of diphenyl trithiocarbonate (B1256668) and related symmetrical trithiocarbonates in RAFT polymerization enables the precise synthesis of both homopolymers and block copolymers. dntb.gov.uarsc.orgmdpi.com These CTAs offer excellent control over the polymerization of a variety of monomers, including methacrylates, styrenes, and acrylates. dntb.gov.uamdpi.com
The general mechanism of RAFT polymerization involves the rapid addition of a propagating radical to the C=S bond of the trithiocarbonate, followed by fragmentation of the resulting intermediate. This process establishes an equilibrium between active (propagating) and dormant (trithiocarbonate-capped) polymer chains, leading to a controlled polymerization process.
Control over Monomer Addition Sequences
A key advantage of RAFT polymerization mediated by trithiocarbonates is the ability to control the sequence of monomer addition, which is crucial for the synthesis of block copolymers. rsc.orgacs.org The success of synthesizing well-defined block copolymers often depends on the order in which different monomers are polymerized. acs.org For instance, when creating block copolymers from monomers with different reactivities, such as more activated monomers (MAMs) like styrene (B11656) and acrylates, and less activated monomers (LAMs) like vinyl acetate, the sequence of addition is critical. rsc.orgacs.org
Trithiocarbonates have proven to be particularly effective for controlling the polymerization of monomers with intermediate reactivity, such as N-vinylcarbazole (NVC). rsc.org Research has demonstrated the successful synthesis of both poly(n-butyl acrylate)-block-poly(N-vinylcarbazole) and poly(N-vinylcarbazole)-block-poly(n-butyl acrylate) using a trithiocarbonate RAFT agent, indicating that the order of block synthesis is not restrictive for this system. rsc.org This flexibility is a significant advantage in designing complex polymer structures.
Formation of Telechelic Polymers and End-Group Fidelity
Telechelic polymers, which are macromolecules containing reactive functional groups at both ends of the polymer chain, are valuable building blocks for creating more complex polymer architectures. researchgate.netacs.org Symmetrical trithiocarbonates, such as di(diphenylmethyl) trithiocarbonate, are particularly suited for producing telechelic polymers because the polymerization proceeds outwards from the central trithiocarbonate core. mdpi.comresearchgate.net
High end-group fidelity, meaning the retention of the trithiocarbonate functionality at the chain ends, is a hallmark of well-controlled RAFT polymerization and is essential for the subsequent modification or chain extension of the polymer. rsc.orguq.edu.au Trithiocarbonate-mediated RAFT has been shown to produce polymers with a high degree of end-group functionality. rsc.orgresearchgate.net This allows for the efficient synthesis of block copolymers by using the initial polymer as a macro-CTA for the polymerization of a second monomer. mdpi.comresearchgate.net The integrity of the trithiocarbonate end-group can be confirmed through techniques like ¹H NMR spectroscopy. researchgate.net
The ability to remove or transform the trithiocarbonate end-group post-polymerization further enhances the versatility of this method, allowing for the introduction of other functionalities or the creation of polymers with specific end-group characteristics. acs.orgresearchgate.netresearchgate.net
Engineering of Complex Macromolecular Architectures
The control afforded by diphenyl trithiocarbonate and its analogues in RAFT polymerization extends beyond linear polymers to the fabrication of more intricate macromolecular structures. researchgate.net These complex architectures often exhibit unique properties compared to their linear counterparts.
Star and Dendritic Polymers
Star polymers consist of multiple linear polymer "arms" radiating from a central core. Trithiocarbonate-based RAFT polymerization provides a versatile platform for synthesizing star polymers through various strategies, including the "core-first" and "arm-first" approaches. In the core-first method, a multifunctional trithiocarbonate initiator is used to simultaneously grow multiple polymer arms.
Dendritic polymers are highly branched, tree-like macromolecules. While the synthesis of perfectly dendritic structures can be complex, RAFT polymerization using polymerizable trithiocarbonates (inimer) can lead to the formation of hyperbranched polymers, which share some structural similarities with dendrimers. capes.gov.br For example, the RAFT copolymerization of a vinyl-functionalized trithiocarbonate with other monomers can produce hyperbranched copolymers with varying branch lengths and degrees of branching. capes.gov.br
The synthesis of miktoarm star polymers, where the arms are composed of different types of polymers, has also been achieved, showcasing the high level of control possible with these techniques. uq.edu.au
Table 1: Examples of Complex Polymer Architectures Synthesized via Trithiocarbonate-Mediated RAFT
| Polymer Architecture | Monomers | RAFT Agent Type | Reference |
|---|---|---|---|
| Hyperbranched Copolymers | Methyl methacrylate (B99206), Styrene, Methyl acrylate (B77674), tert-Butyl acrylate | Polymerizable Trithiocarbonate (Inimer) | capes.gov.br |
| Six-Arm Star PNVCL-b-PNIPAM | N-vinylcaprolactam, N-isopropylacrylamide | Xanthate transformed to Trithiocarbonate | mdpi.com |
Cyclic Polymers via Ring-Expansion RAFT Polymerization
Cyclic polymers, which lack chain ends, possess distinct physical and chemical properties compared to their linear analogues. mdpi.comnih.gov Ring-expansion RAFT (RE-RAFT) polymerization utilizing cyclic trithiocarbonate derivatives has emerged as a novel and efficient method for synthesizing cyclic polymers. mdpi.comnih.govrsc.orgmdpi.com
This approach involves the use of a cyclic chain transfer agent, such as 4,7-diphenyl- dntb.gov.uarsc.orgdithiepane-2-thione (CTTC), which can initiate polymerization and incorporate monomer units into its ring structure, leading to ring expansion. mdpi.commdpi.com
The initiation of RE-RAFT polymerization can be achieved through various mechanisms, including direct photolysis of the cyclic CTA. dtic.mil Upon irradiation with light, the C-S bond in the cyclic trithiocarbonate can undergo homolytic cleavage, generating radicals that initiate polymerization. dtic.milacs.org This photoiniferter process allows for temporal control over the polymerization by simply turning the light source on and off. researchgate.net
The mechanism of ring expansion involves the insertion of monomer units into the cyclic CTA. mdpi.com However, studies have also observed the occurrence of a "ring-fusion pathway," where intermolecular chain transfer reactions between growing cyclic polymers can lead to the formation of larger, multi-ring cyclic structures. mdpi.commdpi.com This can result in a bimodal molecular weight distribution, with one peak corresponding to the single-ring cyclic polymer and a higher molecular weight peak corresponding to the fused-ring structures. nih.govmdpi.com
The cleavage of the trithiocarbonate moieties within these large cyclic polymers can provide valuable information about the polymerization behavior. mdpi.commdpi.com
Post-Polymerization Functionalization Strategies
The presence of the thiocarbonylthio group at the chain end of polymers synthesized via RAFT polymerization is a hallmark of this technique, enabling the "living" character of the polymerization. However, for many applications, this end-group, which can impart color and odor, is undesirable. google.com Consequently, a variety of post-polymerization strategies have been developed to transform or completely remove the thiocarbonylthio moiety, thereby enhancing the utility of the resulting polymers.
Thiocarbonylthio Group Transformation and Removal
The transformation or removal of the thiocarbonylthio end-group is a critical step for tailoring the final properties of RAFT-synthesized polymers. acs.orgresearchgate.net These modifications can be broadly categorized into nucleophilic/reductive transformations and radical-induced/thermal eliminations.
Nucleophilic attack, often termed aminolysis, involves reacting the polymer with primary or secondary amines. google.comnih.gov This process cleaves the thiocarbonylthio group, typically yielding a polymer with a thiol end-group. google.com However, the reaction can sometimes lead to the formation of disulfide-linked polymers, necessitating the use of a reducing agent to obtain the desired thiol functionality. acs.org The efficiency of these transformations can be influenced by the polymer's chemical nature; for instance, aminolysis of poly(methyl methacrylate) (PMMA) with a dithiobenzoate end-group can lead to thiolactone formation, whereas polystyrene (PS) with a trithiocarbonate end-group tends to form both thiols and disulfides. nih.gov Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride can also convert the thiocarbonylthio group into a thiol. google.com
For complete removal of the sulfur-containing moiety, radical-induced reactions and thermolysis are highly effective. acs.orgresearchgate.net Radical-induced reduction, for example with tri-n-butylstannane, cleanly cleaves the C–S bond, leaving a saturated polymer chain end. researchgate.netacs.org Another approach involves generating radicals from an initiator like azobisisobutyronitrile (AIBN) in excess, which can displace the trithiocarbonate end-group. researchgate.net A rapid method utilizing triethylborane (B153662) (TEB) in the presence of oxygen has been shown to efficiently remove various thiocarbonylthio end-groups, including trithiocarbonates, in under a minute at ambient temperature. google.com
Thermolysis offers a simple, reagent-free method for end-group removal, typically requiring high temperatures (150–250 °C). acs.org This process results in the formation of a terminal double bond on the polymer chain. acs.orgresearchgate.net The specific mechanism and effectiveness of thermolysis depend on the polymer and the RAFT agent used. For trithiocarbonate-terminated polystyrene, the process proceeds cleanly via a Chugaev-type elimination. nih.govresearchgate.net However, for polymers like poly(butyl acrylate), the mechanism is more complex, involving C-S bond homolysis and subsequent reactions. nih.govresearchgate.net It is important to note that the thermal stability of the end-group is a key factor; trithiocarbonate end-groups on PMMA show degradation at lower temperatures (100-120 °C) compared to dithiobenzoate end-groups. nih.gov
Table 1: Comparison of End-Group Removal Methods for Trithiocarbonate-Terminated Polymers
| Method | Reagents/Conditions | Resulting End-Group | Advantages | Disadvantages |
|---|---|---|---|---|
| Aminolysis | Primary/Secondary Amines (e.g., hexylamine) | Thiol (-SH) or Disulfide (-S-S-) | Mild conditions | Potential for side reactions (e.g., disulfide formation) acs.orgnih.gov |
| Radical Reduction | tri-n-butylstannane | Saturated Alkane (-H) | Clean conversion, inert end-group researchgate.netacs.org | Use of toxic tin reagents |
| Radical Initiator | Excess AIBN, heat | Initiator Fragment | Simple procedure | Requires large excess of initiator researchgate.net |
| Borane-Mediated | Triethylborane (TEB), O₂ | Saturated Alkane (-H) | Very rapid, ambient temperature google.com | Requires handling of pyrophoric borane (B79455) reagents |
| Thermolysis | High Temperature (150-250 °C) | Unsaturated Alkene (C=C) | Reagent-free, clean for some polymers acs.orgresearchgate.netresearchgate.net | High temperatures required, potential for side reactions acs.org |
Single-Unit Monomer Insertion (SUMI)
Single-Unit Monomer Insertion (SUMI) is a specialized technique that leverages the RAFT equilibrium to precisely insert a single monomer unit into the chain transfer agent. While detailed research findings focusing specifically on this compound in SUMI are not extensively covered in the provided search results, the general principles of RAFT suggest its applicability. The success of SUMI relies on a high transfer constant for the RAFT agent and a rapid rate of radical addition to the monomer relative to further propagation. This allows for the controlled synthesis of co-dimer macro-RAFT agents and provides a pathway toward sequence-defined polymers. acs.org
Polymerization in Diverse Media and Conditions
The versatility of RAFT polymerization, facilitated by agents like this compound, is demonstrated by its applicability across a wide range of reaction media and initiation methods. This adaptability is crucial for creating polymers with specific properties and for applications in diverse fields.
Aqueous Media and Heterogeneous Polymerization
RAFT polymerization can be effectively conducted in aqueous media, a significant advantage for both environmental and biomedical applications. mdpi.com The success of aqueous RAFT depends on the selection of water-soluble monomers, initiators, and RAFT agents that are stable against hydrolysis. google.com While specific examples using this compound in aqueous systems were not detailed in the search results, symmetrical trithiocarbonates are generally employed. mdpi.com Techniques like emulsion and dispersion polymerization are common forms of heterogeneous RAFT. For instance, emulsion polymerization of styrene can be initiated electrochemically (eRAFT) at ambient temperatures using an amphiphilic macro-RAFT agent, avoiding the need for traditional surfactants. publish.csiro.auacs.org Polymerization-Induced Self-Assembly (PISA) is another powerful heterogeneous technique where a soluble polymer block grows with an insoluble block, leading to the in-situ formation of nanoparticles with various morphologies (e.g., spheres, worms, vesicles). rsc.org
Photoinitiated and Redox-Initiated RAFT Polymerization
To overcome the need for high temperatures and long reaction times often associated with thermally initiated RAFT, photoinitiated and redox-initiated methods have been developed. rsc.orgresearchgate.net These techniques allow for polymerization under mild conditions, including at ambient temperature, and provide excellent temporal and spatial control over the reaction. dtic.milnii.ac.jp
Photoinitiated RAFT can be achieved by using a conventional photoinitiator to generate radicals or by direct photodissociation of the RAFT agent itself. acs.orgacs.org this compound and its derivatives, such as dibenzyl trithiocarbonate, have been successfully used in photoinitiated systems under UV or visible light to polymerize monomers like styrene and acrylates, yielding well-defined polymers with narrow molecular weight distributions. dtic.milacs.org
Redox initiation involves the generation of radicals from a reaction between an oxidizing and a reducing agent. rsc.org This method is particularly advantageous for polymerization at low temperatures and in aqueous systems, including emulsion and dispersion polymerizations. publish.csiro.aursc.org For example, redox pairs like tert-butyl peroxide/ascorbic acid or H₂O₂/ascorbic acid have been used to initiate RAFT polymerization in aqueous solutions. mdpi.comrsc.org Electrochemical methods (eRAFT) also fall under this category, where an electrical potential is used to generate the initiating radicals, as demonstrated in the mediated reduction of initiators like ammonium (B1175870) persulfate (APS) by Fe²⁺. publish.csiro.auacs.org
Trithiocarbonates can serve a dual role as both a chain transfer agent and an initiator in a process known as photoiniferter (initiator-transfer agent-terminator) RAFT. dtic.milacs.org In this mechanism, the trithiocarbonate itself absorbs light, typically UV radiation, leading to the homolytic cleavage of a C–S bond. dtic.mil This generates a carbon-centered radical that can initiate polymerization and a sulfur-centered radical that acts as the dormant species in the RAFT equilibrium. acs.orgresearchgate.net This approach has been used to synthesize various polymers and even cyclic polymers through ring-expansion polymerization of a cyclic RAFT agent. dtic.mil
More recently, trithiocarbonates have been shown to act as intrinsic photoredox catalysts. uts.edu.aursc.org When irradiated with visible light (e.g., λmax ≈ 460 nm) in the presence of a sacrificial tertiary amine, trithiocarbonates can effectively reduce dissolved oxygen in the reaction mixture. uts.edu.aursc.org This allows for oxygen-tolerant RAFT polymerizations without the need for prior deoxygenation steps. In such systems, the trithiocarbonate remarkably plays a triple role: it acts as a photocatalyst for oxygen removal, an initiator, and a RAFT agent for controlling the polymerization. uts.edu.aursc.org Furthermore, organic photoredox catalysts, such as 10-phenylphenothiazine, can be used in conjunction with trithiocarbonate iniferters to mediate living radical polymerization under visible light, offering excellent control over the process which can be switched "on" and "off" with light. nih.gov Acridinium salts have also been employed as photoredox organocatalysts to activate trithiocarbonates for cationic RAFT polymerization of vinyl ethers under visible light. nii.ac.jp
Oxygen-Tolerant RAFT Systems
The presence of molecular oxygen is a significant challenge in most controlled/living radical polymerization (CLRP) techniques, often leading to long inhibition periods and slow polymerization rates. researchgate.net However, systems utilizing trithiocarbonate chain-transfer agents (CTAs), such as this compound, have been developed to exhibit remarkable tolerance to oxygen. researchgate.net Research has demonstrated that trithiocarbonate RAFT agents can play a multifaceted role in achieving polymerization control without the need for stringent deoxygenation protocols. rsc.orguts.edu.au
In one notable approach, the trithiocarbonate itself acts as an intrinsic photoredox catalyst. rsc.orguts.edu.au When irradiated with visible light (e.g., λmax ≈ 460 nm) in the presence of a sacrificial tertiary amine, the trithiocarbonate agent can significantly reduce the concentration of dissolved oxygen. rsc.orguts.edu.au This discovery allows for photo-controlled radical polymerizations of monomers like acrylates to be conducted in reaction mixtures that have not been pre-degassed. rsc.orguts.edu.au In these systems, the trithiocarbonate uniquely performs a triple function: it serves as a photocatalyst for oxygen removal, an initiator for the polymerization, and a RAFT agent for maintaining control over the polymer chain growth. rsc.orguts.edu.au The excellent oxidation stability of the trithiocarbonate CTA is a key factor in the success of these oxygen-tolerant systems. researchgate.net
Another minimalist approach involves using bis(trithiocarbonate) disulfides as an iniferter agent. nih.gov In this system, the released sulfur-centered trithiocarbonate radical can both initiate the monomer and participate in deoxygenation, leading to a fully oxygen-tolerant RAFT polymerization. nih.gov The polymerization kinetics in such systems exhibit the characteristic "living" features of a controlled process. nih.gov
Table 1: Components and Roles in an Oxygen-Tolerant Trithiocarbonate-Mediated RAFT System
| Component | Function(s) | Mechanism of Oxygen Tolerance | Reference |
| Trithiocarbonate RAFT Agent | Photocatalyst, Initiator, Chain-Transfer Agent | Acts as a photoredox catalyst to consume dissolved O₂ under visible light irradiation. | rsc.org, uts.edu.au |
| Tertiary Amine | Sacrificial Agent | Aids the trithiocarbonate in the photochemical oxygen removal process. | rsc.org, uts.edu.au |
| Visible Light (e.g., ~460 nm) | External Stimulus | Provides the energy to activate the photocatalytic cycle for oxygen consumption. | rsc.org, uts.edu.au |
| Bis(trithiocarbonate) disulfide | Iniferter | Generates sulfur-centered trithiocarbonate radicals that initiate polymerization and deoxygenate the system. | nih.gov |
Applications in Advanced Material Design
The unique characteristics of the trithiocarbonate group, particularly its ability to undergo reversible fragmentation, make it a valuable tool in the design of advanced materials with dynamic properties. acs.org The incorporation of this compound and related structures into polymer networks enables the creation of materials capable of responding to external stimuli, such as light, leading to applications in self-healing polymers and reconfigurable materials. nih.govmdpi.com
Photocontrolled radical polymerizations using trithiocarbonates offer attractive features for synthesizing polymers with high structural fidelity and for designing sophisticated materials. acs.org By leveraging the degenerative chain transfer mechanism of RAFT polymerization, materials with enhanced mechanical and adhesive properties can be fabricated. rsc.org The dynamic nature of the trithiocarbonate linkage allows for the manipulation of polymer network structures post-polymerization, a feature that is central to creating covalent adaptable networks (CANs). nih.gov These networks possess properties like malleability and recyclability, which are difficult to achieve with conventionally cross-linked polymers. nih.gov
Stress Relaxation and Network Reconfiguration in Crosslinked Polymer Systems
A significant challenge in the production of cross-linked polymers, or thermosets, is the build-up of internal stress during polymerization due to cure shrinkage. osti.gov This residual stress can compromise the material's mechanical integrity and performance. Physical stress relaxation is inherently limited in conventional thermosets by the permanent nature of the cross-links. osti.gov this compound-mediated RAFT polymerization provides a powerful chemical method to overcome this limitation by enabling stress relaxation through network reconfiguration. nih.govrsc.org
This principle has been successfully applied to create advanced materials with tailored properties:
Enhanced Adhesion: In 3D printed polymerizable eutectic resins, the inclusion of a Z-connected bis-RAFT agent (a trithiocarbonate) resulted in materials with significantly higher adhesive strength. rsc.org The network reconfiguration enabled by the RAFT agent during polymerization allows for the reduction of internal stress at the adhesive interface, improving the bond. rsc.org
Shape Reconfiguration: Cross-linked polymer microparticles synthesized as CANs using RAFT chemistry can undergo permanent shape changes. nih.gov By applying a mechanical load and stimulating the network with light, the internal stress is relaxed through trithiocarbonate bond exchange, allowing the microparticles to be permanently reconfigured into new shapes with high fidelity. nih.gov
Self-Healing Materials: The photoinduced reshuffling of trithiocarbonate units is also the basis for self-healing properties in covalently cross-linked polymers. mdpi.comosti.gov
Table 2: Role of Trithiocarbonate in Network Properties
| System | RAFT-Mediated Mechanism | Resulting Material Property | Application Example | Reference |
| Crosslinked Polymer Networks | Degenerate Chain Transfer / Reshuffling of Trithiocarbonate Units | Stress Relaxation, Network Topology Reconfiguration | Reduction of cure shrinkage stress | rsc.org, nih.gov |
| 3D Printed Polymerizable Eutectics | Dynamic Network Reconfiguration | Increased Adhesive Strength | High-strength 3D printed adhesives | rsc.org |
| Covalent Adaptable Network (CAN) Microparticles | Light-Induced Bond Exchange | Permanent Shape Reconfiguration | Smart, reconfigurable microparticles | nih.gov |
| Covalently Crosslinked Films | Photoinduced Reshuffling of Trithiocarbonate Units | Self-Healing | Repeatable self-healing polymer films | mdpi.com, osti.gov |
Computational and Theoretical Studies of Diphenyl Trithiocarbonate
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations offer a microscopic view of the molecular and electronic characteristics of Diphenyl trithiocarbonate (B1256668). These calculations are fundamental to understanding its stability, reactivity, and interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. youtube.com It has been extensively applied to study trithiocarbonate (TTC) linkages to understand the impact of various substituents on their electronic structure, stability, and reactivity. researchgate.netresearchgate.net
DFT calculations, such as those using the B3LYP/6-311++G(d,p) level of theory, are employed to optimize the geometries of TTC derivatives and compute key electronic parameters. researchgate.net These parameters include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE). These values are critical for assessing molecular stability and potential reactivity. researchgate.netresearchgate.net For instance, a smaller energy gap generally indicates higher reactivity. researchgate.net
Studies on various substituted trithiocarbonates have shown how different electron-donating or electron-withdrawing groups attached to the core structure influence these electronic properties. researchgate.net The calculated bond lengths and angles within the trithiocarbonate moiety provide detailed structural information. For example, the C–S bond lengths in the TTC linkage region are typically around 1.769/1.770 Å, while the C=S bond length is approximately 1.648 Å, though these can vary with substitution. researchgate.net
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -5.15 eV | Indicates electron-donating ability |
| LUMO Energy | -1.20 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 3.95 eV | Correlates with chemical reactivity and stability |
| Chemical Potential (μ) | -3.95 eV | Reflects the tendency of an electron to escape |
| Chemical Hardness (η) | 1.975 eV | Measures resistance to change in electron distribution |
Furthermore, DFT calculations have been used to analyze the 13C chemical shift tensor principal values for the thiocarbonyl carbon in trithiocarbonates, which show considerable improvement in correlation with experimental solid-state NMR data when crystal potentials are included in the calculations. nih.gov This demonstrates the power of DFT in refining structural and electronic assignments in complex molecular environments. nih.gov
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are a straightforward approach to evaluating key reaction parameters. publish.csiro.auwikipedia.org These methods are particularly valuable for predicting the kinetics of complex processes like RAFT polymerization. publish.csiro.au
For the RAFT process, the rate coefficients for the addition of a radical to the thiocarbonylthio compound (k_add) and the fragmentation of the resulting intermediate radical (k_frg) are crucial. publish.csiro.au Ab initio calculations can provide estimates for these rate coefficients, offering insights into the efficiency of a given RAFT agent. publish.csiro.aursc.org For example, studies have shown that while addition rate coefficients for various dithioesters fall within a relatively narrow range (10⁷ to 10⁸ L mol⁻¹ s⁻¹), the fragmentation rate coefficients can vary by several orders of magnitude depending on the structure of the leaving group. publish.csiro.au
These computational approaches allow for the systematic investigation of how modifications to the R and Z groups of a trithiocarbonate RAFT agent affect the thermodynamics and kinetics of the addition-fragmentation equilibrium. acs.org Ab initio calculations of rate coefficients, often incorporating corrections for diffusional contributions, have been used to study the aminolysis of various RAFT agents, including trithiocarbonates, providing a detailed understanding of their reactivity. acs.org
Density Functional Theory (DFT) Applications
Modeling of RAFT Polymerization Mechanisms and Kinetics
Computational modeling is essential for untangling the intricate kinetics of RAFT polymerization, a process that can involve numerous elementary reactions. publish.csiro.au These models help in understanding how experimental conditions and the choice of RAFT agent influence the polymerization outcome.
The core of the RAFT process is the reversible addition-fragmentation chain transfer equilibrium. mdpi.com Computational simulations, such as Monte Carlo methods, are used to model the kinetics of this process. publish.csiro.au By fitting the simulation results to experimental data, it is possible to estimate the rate coefficients for the addition and fragmentation steps. publish.csiro.au
Kinetic models for RAFT polymerization can be complex, potentially including dozens of rate coefficients for various addition and fragmentation reactions. publish.csiro.au These simulations help to understand the relationship between the molecular weight characteristics of the resulting polymer and the process conditions. researchgate.net They can account for the compatibility of the RAFT agent with the monomer and the stability of the intermediate radical, which can influence the rate of polymerization. nih.gov For trithiocarbonate-based RAFT agents, these models are used to predict the degree of control over the polymerization of various monomers. nih.gov
The concept of an energy landscape provides a framework for understanding the dynamics of a chemical reaction as a trajectory across a potential energy surface. plos.orgnih.gov In the context of RAFT polymerization, analyzing the energy landscape of the addition-fragmentation steps is crucial for understanding the stability of intermediates and the barriers to reaction. d-nb.info
Quantum chemical calculations are used to map out the energy profile of the reaction pathway. This involves locating the transition states for the addition and fragmentation steps and calculating their energies. d-nb.inforsc.org The height of the energy barrier (activation energy) for fragmentation determines the rate of this crucial step and the lifetime of the intermediate radical. d-nb.info
For trithiocarbonates, theoretical studies have investigated the C–S bond cleavage, which is central to the fragmentation process. d-nb.infochemrxiv.org Low-energy electron attachment studies, supported by quantum chemical calculations, have shown that specific cleavage of the C–S bond can be induced at very low electron energies, highlighting the electronic factors that govern the reactivity of the RAFT agent. d-nb.info The analysis of the excited state energy levels of trithiocarbonates shows that they are close to or lower than the C–S bond dissociation energies, which is relevant for photo-initiated RAFT processes. chemrxiv.org
| Process | Parameter | Typical Calculated Value Range | Reference |
|---|---|---|---|
| Methylamine reacting with Diphenyl carbonate | Activation Free Energy (Nucleophilic Substitution) | 147.1 - 174.0 kJ·mol⁻¹ | researchgate.net |
| Methylamine reacting with Diphenyl carbonate | Reaction Free Energy (Nucleophilic Substitution) | -77.7 to -57.1 kJ·mol⁻¹ | researchgate.net |
| Electron attachment to Dimethyl trithiocarbonate | Resonance Energy for C-S bond cleavage | ~0 eV | d-nb.info |
Computational Simulation of Addition-Fragmentation Processes
Prediction of Structure-Reactivity Relationships
A key goal of computational studies is to establish clear relationships between the molecular structure of a compound and its chemical reactivity. This is particularly important for designing novel RAFT agents with tailored properties.
Theoretical investigations into the effects of different substituents on trithiocarbonate linkages provide valuable insights for designing compounds with specific properties. researchgate.netresearchgate.net By calculating electronic parameters like HOMO-LUMO gaps, chemical potential, and hardness, researchers can predict how changes in the molecular structure will affect the stability and reactivity of the trithiocarbonate. researchgate.net For example, a theoretical study on various sulfide (B99878) collectors predicted the reactivity order to be dithiocarbamate (B8719985) > xanthate > dithiocarboxylate > trithiocarbonate > dithiophosphate, based on interaction energy calculations with metal ions. ualberta.ca
These structure-reactivity relationships are crucial for selecting the appropriate RAFT agent for a specific monomer. researchgate.net The Z group (in a trithiocarbonate, Z = S-alkyl/aryl) influences the stability of the intermediate radical and modifies the reactivity of the C=S bond towards radical addition. mdpi.com Computational studies help to rationalize these effects and guide the synthesis of more efficient and versatile RAFT agents, such as di(diphenylmethyl) trithiocarbonate, for the controlled polymerization of specific monomers like methacrylates. mdpi.com The influence of phenoxy group substitution on the geometry and reactivity of thiophene-based precursors has also been successfully rationalized through theoretical and spectroscopic studies. rsc.org
HOMO-LUMO Analysis and Electronic Properties
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sapub.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. sapub.orgresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the ground state, facilitating charge transfer interactions within the molecule. sapub.org
Theoretical investigations using DFT provide detailed insights into these parameters. For trithiocarbonates, studies focus on how different substituents on the sulfur atoms influence the electronic structure and reactivity. researchgate.netresearchgate.net The analysis of Diphenyl trithiocarbonate reveals the distribution of electron density and identifies the regions most susceptible to electrophilic or nucleophilic attack. researchgate.net In the context of its use in RAFT polymerization, these electronic characteristics are crucial for its function as a chain transfer agent. The reactivity of the C=S double bond and the stability of radical intermediates are directly influenced by the properties of the frontier orbitals. mdpi.com
The HOMO is typically localized over the sulfur atoms and the phenyl rings, indicating these are the primary sites of electron donation. The LUMO, conversely, is often centered on the thiocarbonyl (C=S) group, which acts as the primary electron-accepting site. This separation of the frontier orbitals facilitates the charge transfer processes necessary for its chemical function.
| Parameter | Typical Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | ~ -5.5 to -6.0 eV | Represents the energy of the highest occupied molecular orbital; indicates the molecule's capacity to donate electrons. researchgate.net |
| LUMO Energy | ~ -1.5 to -2.0 eV | Represents the energy of the lowest unoccupied molecular orbital; indicates the molecule's capacity to accept electrons. sapub.org |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 eV | The energy difference between HOMO and LUMO, which correlates with the molecule's chemical reactivity and stability. sapub.orgresearchgate.net |
Emerging Trends and Future Research Directions
Development of Novel Trithiocarbonate (B1256668) Structures and Functionalities
The versatility of RAFT polymerization is largely dependent on the structure of the chain transfer agent (CTA). The careful selection and design of the Z and R groups on the trithiocarbonate moiety are crucial for controlling the polymerization of a wide range of monomers. mdpi.com A significant trend is the synthesis of novel trithiocarbonate structures designed to introduce specific functionalities into the resulting polymers.
Researchers are moving beyond simple alkyl or aryl R-groups to incorporate functionalities that can be used for subsequent "click" chemistry reactions or to initiate other types of polymerization. mdpi.com This allows for the creation of polymers with active sites for bioconjugation, surface attachment, or the development of responsive materials. For instance, modifying the CTA allows for the synthesis of polymers that can be later functionalized with biological molecules for therapeutic and diagnostic applications. scispace.com The development of new RAFT agents is a key area of focus, aiming to expand the range of monomers that can be effectively polymerized and to provide even greater control over the final polymer properties. scispace.com This includes creating CTAs that are more efficient, have better solubility in various solvents, or are activated by external stimuli like light. mdpi.com
Integration of RAFT with Other Polymerization Techniques for Hybrid Systems
A powerful emerging trend is the combination of RAFT polymerization with other controlled polymerization techniques to create complex, hybrid polymer systems. This approach leverages the advantages of each method to synthesize block copolymers and other architectures that would be inaccessible by a single technique.
One notable example is the integration of RAFT with Ring-Opening Polymerization (ROP). mdpi.comresearchgate.net A typical strategy involves synthesizing a polymer block via RAFT and then chemically modifying the trithiocarbonate end-group to create a hydroxyl-functional polymer. researchgate.net This hydroxyl group can then act as an initiator for the ROP of cyclic esters like ε-caprolactone, leading to the formation of well-defined block copolymers such as poly(styrene)-block-poly(ε-caprolactone). researchgate.net This mechanistic switch allows for the creation of unique materials combining the properties of different polymer classes, such as amphiphilic or double-hydrophilic copolymers. mdpi.com These hybrid systems are valuable for applications requiring self-assembly into complex nanostructures like micelles, vesicles, or worms. mdpi.com
Advanced Control over Polymer Topology and Functionality for Tailored Materials
RAFT polymerization offers exceptional control over molecular weight and produces polymers with narrow molecular weight distributions. mdpi.comresearchgate.net A major research thrust is to exploit this control to build increasingly complex and precise polymer architectures, or topologies, for highly tailored materials. researchgate.net Scientists are moving beyond linear polymers to synthesize branched structures like star, graft, and hyperbranched polymers. mdpi.com
Recent advancements have enabled the synthesis of these complex structures with greater control over their topology, composition, and dispersity, overcoming previous limitations like irregularity and the risk of gelation. mdpi.comresearchgate.net For example, a novel approach combines RAFT with the hetero-Diels–Alder (HDA) reaction to create hyperbranched polymers with precise topological control. rsc.orgrsc.org This method uses an ABx macromonomer framework to reduce undesirable intramolecular cyclization and produce well-defined hyperbranched structures. rsc.orgrsc.org The ability to create such intricate architectures opens the door to advanced functional materials with unique properties for applications in biomedicine and nanomaterials. rsc.orgrsc.org
| Polymer Topology | Synthesis Approach | Key Advantages | Potential Applications |
| Star Polymers | "Arm-first" or "Core-first" methods using multifunctional RAFT agents. | Controlled number of arms, defined core functionality. | Drug delivery, rheology modifiers, nanoreactors. |
| Graft Copolymers | "Grafting-from", "grafting-to", or "grafting-through" techniques. | Combines properties of backbone and grafted chains. | Surface modification, compatibilizers, thermoplastic elastomers. |
| Hyperbranched Polymers | Polymerization of ABn-type monomers or RAFT-HDA reactions. | High degree of branching, numerous end groups, low viscosity. rsc.org | Coatings, additives, drug delivery, nanomaterials. rsc.orgrsc.org |
| Nanogels | Cross-linking polymerization in a controlled manner. | High water content, tunable size, responsive behavior. | Biosensors, drug delivery, tissue engineering. |
Sustainable and Efficient Synthesis Approaches for Trithiocarbonates
With a growing emphasis on green chemistry, researchers are actively seeking more sustainable and efficient methods for synthesizing trithiocarbonate RAFT agents. Traditional synthesis routes can sometimes involve hazardous reagents or produce significant waste. The development of greener synthetic pathways is crucial for the wider industrial adoption of RAFT technology.
Expanding Applications in Material Science and Engineering
The advanced polymers synthesized using trithiocarbonate-mediated RAFT polymerization are finding applications in a broadening spectrum of material science and engineering fields. The ability to precisely tailor polymer architecture and functionality is a key driver for this expansion.
In biomedical engineering , RAFT-synthesized polymers are used to create sophisticated drug delivery systems, where the polymer architecture can control the loading and release of therapeutic agents. They are also integral to developing materials for tissue engineering and diagnostics. scispace.com
In nanotechnology , these polymers are used as building blocks for self-assembling nanostructures, such as micelles and vesicles, for various applications including nanoreactors and encapsulation. mdpi.com The creation of hyperbranched polymers with unique properties opens up possibilities for new soft nanomaterials. rsc.org
In advanced functional materials , polymers with tailored topologies are being investigated for use in coatings, adhesives, and as rheology modifiers. The precise control afforded by RAFT allows for the development of materials with specific mechanical, thermal, and optical properties for a wide range of engineering applications.
Q & A
Q. What are the standard synthetic routes for diphenyl trithiocarbonate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting thiophosgene with thiophenol derivatives under inert atmospheres (e.g., nitrogen) at controlled temperatures (0–5°C) minimizes side reactions like oxidation. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and stoichiometric ratios of reactants are critical for achieving >90% yield. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>98%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
UV/Vis spectroscopy (λ = 309 nm in methanol) is standard for quantifying trithiocarbonate groups, relying on the π-π* transition with an extinction coefficient (ε) of ~15,800 L mol⁻¹cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure, with characteristic shifts for aromatic protons (δ 7.2–7.5 ppm) and thiocarbonate carbons (δ 190–210 ppm). Mass spectrometry (ESI-TOF) validates molecular weight .
Q. How does this compound function as a chain-transfer agent (CTA) in RAFT polymerization?
DPTTC mediates RAFT polymerization by reversibly transferring active radical sites between growing polymer chains, ensuring controlled molecular weight and low dispersity (Đ < 1.2). The trithiocarbonate group’s Z- and R-groups dictate reactivity: the phenyl groups stabilize radical intermediates, while the sulfur atoms facilitate chain transfer. Kinetic studies require monitoring monomer conversion (e.g., via ¹H NMR) and molar mass evolution (SEC) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in molar mass determination between UV/Vis spectroscopy and size exclusion chromatography (SEC) for DPTTC-based polymers?
Discrepancies arise from UV/Vis’s reliance on end-group quantification (assuming 100% CTA incorporation) versus SEC’s calibration to linear standards. To mitigate this:
Q. What strategies optimize DPTTC’s stability in self-healing materials under varying environmental conditions?
DPTTC’s photolytic sensitivity enables self-healing via UV-induced radical recombination. However, oxidative degradation (e.g., hydrolysis or thiol-disulfide exchange) can occur. Strategies include:
Q. How do competing reaction pathways (e.g., termination vs. chain transfer) impact DPTTC-mediated polymerization kinetics?
Kinetic modeling (e.g., the Mayo equation) quantifies chain-transfer constants (Ctr). High Ctr values (>1) favor chain transfer over termination, reducing dead chains. Pulsed-laser polymerization (PLP) coupled with SEC provides time-resolved data on radical lifetimes and termination rates. Contradictions in literature Ctr values often stem from solvent polarity or monomer reactivity differences .
Methodological Considerations
- Data Contradictions : When conflicting extinction coefficients (ε) are reported, validate via independent synthesis of model compounds (e.g., 2-(((butylthio)carbonothioyl)thio)propanoic acid) to establish ε under identical conditions .
- Experimental Design : For RAFT studies, include control experiments without DPTTC to isolate its effect on dispersity and kinetics. Use block copolymer extensions to confirm CTA functionality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
